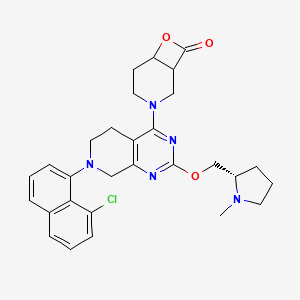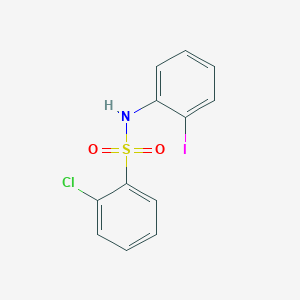
G12S inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G12Si-2 is a compound that has garnered significant interest in the field of targeted cancer therapy. It is an analog of G12Si-1 and is known for its ability to selectively acylate the mutant serine of KRAS-G12S, a mutation commonly found in various cancers . This compound has shown promise in inhibiting the activity of KRAS-G12S while sparing the wild-type KRAS, making it a valuable tool in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of G12Si-2 involves the incorporation of a β-lactone group, which is crucial for its selective activityThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for G12Si-2 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: G12Si-2 primarily undergoes acylation reactions, where it covalently modifies the mutant serine of KRAS-G12S . This selective acylation is a key feature that distinguishes it from other compounds.
Common Reagents and Conditions: The acylation reactions involving G12Si-2 typically require the presence of organic solvents, such as dimethyl sulfoxide (DMSO), and catalysts to facilitate the reaction. The conditions are carefully controlled to ensure the selective modification of the mutant serine without affecting the wild-type KRAS .
Major Products Formed: The major product formed from the reaction of G12Si-2 with KRAS-G12S is a covalently modified KRAS protein. This modification leads to the inhibition of KRAS activity, thereby reducing the downstream signaling pathways that promote cancer cell proliferation .
Scientific Research Applications
G12Si-2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the selective acylation of proteins. In biology and medicine, G12Si-2 is used to investigate the role of KRAS mutations in cancer and to develop targeted therapies for KRAS-mutant cancers . Its ability to selectively inhibit KRAS-G12S makes it a promising candidate for precision cancer therapy .
Mechanism of Action
The mechanism of action of G12Si-2 involves the selective acylation of the mutant serine of KRAS-G12S. This covalent modification reduces the content of KRAS-GTP and significantly inhibits the level of phosphorylated ERK in cells . By targeting the KRAS-G12S mutation, G12Si-2 disrupts the downstream signaling pathways that drive cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to G12Si-2 include G12Si-1, sotorasib, and adagrasib. These compounds also target KRAS mutations but differ in their specific mechanisms and selectivity .
Uniqueness of G12Si-2: What sets G12Si-2 apart from other similar compounds is its selective acylation of the mutant serine of KRAS-G12S. This selectivity allows it to inhibit the activity of KRAS-G12S while sparing the wild-type KRAS, making it a unique and valuable tool in cancer research .
Properties
Molecular Formula |
C29H32ClN5O3 |
|---|---|
Molecular Weight |
534.0 g/mol |
IUPAC Name |
3-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-7-oxa-3-azabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C29H32ClN5O3/c1-33-12-4-7-19(33)17-37-29-31-23-16-34(24-9-3-6-18-5-2-8-22(30)26(18)24)13-10-20(23)27(32-29)35-14-11-25-21(15-35)28(36)38-25/h2-3,5-6,8-9,19,21,25H,4,7,10-17H2,1H3/t19-,21?,25?/m0/s1 |
InChI Key |
WZOPQROQHGFEHA-LGQZFRORSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCC7C(C6)C(=O)O7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)




![4-propan-2-yl-5-sulfanylidene-8,12-dioxa-4,6-diazatetracyclo[8.8.0.02,7.013,18]octadeca-2(7),13,15,17-tetraen-3-one](/img/structure/B14915529.png)


![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)

![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
![4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
![2-methoxy-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B14915563.png)

